molecular formula C6H3ClF2O2S B1358079 2,3-Difluorobenzene-1-sulfonyl chloride CAS No. 210532-24-4

2,3-Difluorobenzene-1-sulfonyl chloride

Cat. No.: B1358079
CAS No.: 210532-24-4
M. Wt: 212.6 g/mol
InChI Key: VHCVYGNNCGAWBP-UHFFFAOYSA-N
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Description

2,3-Difluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3ClF2O2S. It is a derivative of benzene, where two fluorine atoms are substituted at the 2nd and 3rd positions, and a sulfonyl chloride group is attached to the 1st position. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.

Scientific Research Applications

2,3-Difluorobenzene-1-sulfonyl chloride has numerous applications in scientific research:

    Organic Synthesis: It is used as a protecting group for amines, sulfhydryls, alcohols, and carboxylic acids. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.

    Biologically Active Compounds: It serves as a starting material for the synthesis of biologically active compounds, such as sulfonamides, which have applications in medicinal chemistry.

    Material Science: The compound is used in the preparation of advanced materials, including polymers and resins, due to its ability to introduce sulfonyl functional groups.

    Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

Target of Action

The primary target of 2,3-Difluorobenzene-1-sulfonyl chloride (DFBSC) is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their chemical reactivity and stability .

Mode of Action

DFBSC interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, DFBSC forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by DFBSC are primarily those involving the synthesis of benzene derivatives . The electrophilic aromatic substitution reaction facilitated by DFBSC can lead to the formation of a wide range of benzene derivatives, depending on the specific electrophile involved .

Pharmacokinetics

It’s known that dfbsc is a liquid at room temperature, which may influence its bioavailability .

Result of Action

The result of DFBSC’s action is the formation of a substituted benzene ring . This can lead to the synthesis of a wide range of benzene derivatives, depending on the specific electrophile involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DFBSC. For instance, DFBSC is sensitive to moisture and may react with water to produce hydrogen chloride . Additionally, thermal decomposition can lead to the release of irritating gases and vapors .

Safety and Hazards

2,3-Difluorobenzene-1-sulfonyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its vapors and to use personal protective equipment when handling it .

Biochemical Analysis

Biochemical Properties

2,3-Difluorobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with nucleophilic groups such as amines and alcohols, forming sulfonamide and sulfonate esters, respectively. These interactions can alter the activity and function of the target biomolecules, making this compound a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modifying key proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of specific proteins can lead to changes in their activity, localization, and interactions with other cellular components. This can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of target biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, forming stable sulfonamide or sulfonate ester bonds. This covalent modification can inhibit or activate the target biomolecules, depending on the nature of the interaction. Additionally, the presence of fluorine atoms in the compound can influence the reactivity and stability of the sulfonylation products .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under normal storage conditions, but it can hydrolyze in the presence of moisture, leading to the formation of sulfonic acid derivatives. Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular function, including potential cytotoxicity and changes in cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study specific biochemical pathways and cellular processes. At high doses, this compound can cause adverse effects, including tissue damage, organ toxicity, and systemic toxicity. It is essential to determine the appropriate dosage range to minimize toxic effects while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, resulting in changes in metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its biological effects and potential toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can localize to specific compartments or organelles, depending on its interactions with cellular components. The distribution of this compound can affect its biological activity and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound can be directed to specific subcellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications. The localization of this compound can influence its activity and function, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluorobenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 2,3-difluorobenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C6H3F2SO3H+SOCl2C6H3F2SO2Cl+SO2+HClC6H3F2SO3H + SOCl2 \rightarrow C6H3F2SO2Cl + SO2 + HCl C6H3F2SO3H+SOCl2→C6H3F2SO2Cl+SO2+HCl

This reaction typically requires an inert atmosphere and controlled temperature to ensure the complete conversion of the sulfonic acid to the sulfonyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to 2,3-difluorobenzenesulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonates under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media are used.

Major Products Formed

    Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate salts.

    Reduction: Formation of 2,3-difluorobenzenesulfonamide.

    Oxidation: Formation of 2,3-difluorobenzenesulfonic acid or its salts.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzene-1-sulfonyl chloride
  • 3,4-Difluorobenzene-1-sulfonyl chloride
  • 2,6-Difluorobenzene-1-sulfonyl chloride

Uniqueness

2,3-Difluorobenzene-1-sulfonyl chloride is unique due to the specific positioning of the fluorine atoms at the 2nd and 3rd positions on the benzene ring. This positioning influences the compound’s reactivity and the electronic properties of the sulfonyl chloride group. Compared to its isomers, such as 2,4-difluorobenzene-1-sulfonyl chloride, the 2,3-isomer exhibits different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

2,3-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O2S/c7-12(10,11)5-3-1-2-4(8)6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCVYGNNCGAWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619130
Record name 2,3-Difluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210532-24-4
Record name 2,3-Difluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-difluorobenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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